molecular formula C23H21N5OS B2690568 N-(3,5-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1251572-42-5

N-(3,5-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2690568
CAS No.: 1251572-42-5
M. Wt: 415.52
InChI Key: LHOGNZNSJOUFDM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a structurally complex acetamide derivative characterized by a pyridazine core substituted with a 4-phenylimidazole moiety at the 6-position and a thioether-linked acetamide group at the 3-position. The acetamide nitrogen is further substituted with a 3,5-dimethylphenyl group. Its structural uniqueness lies in the combination of a thioether bridge, aromatic heterocycles, and sterically hindered aryl substituents, which may influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-16-10-17(2)12-19(11-16)25-22(29)14-30-23-9-8-21(26-27-23)28-13-20(24-15-28)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOGNZNSJOUFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide, a compound with the CAS number 1251572-42-5, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5OSC_{23}H_{21}N_{5}OS, with a molecular weight of 415.5 g/mol. The structure features a thioacetamide group linked to a pyridazine derivative, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many thioacetamides and pyridazine derivatives have been shown to inhibit specific enzymes associated with disease pathways, such as kinases and polymerases.
  • Antiviral Properties : The compound's structural components suggest potential antiviral activity, particularly against RNA viruses.
  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation by targeting key regulatory proteins involved in cell cycle progression.

Biological Activity Data

A summary of biological activity findings for this compound is presented below:

Activity Type IC50/EC50 Values Target Pathway Reference
Antiviral0.35 μMNS5B RNA polymerase inhibition
Anticancer0.26 μMInhibition of HDAC and topoisomerase II
Cytotoxicity31.9 μMGeneral cytotoxicity in MT-4 cells

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of various thioacetamides, including derivatives similar to this compound. Results showed that these compounds significantly inhibited the replication of Hepatitis C virus (HCV) with an IC50 value as low as 0.35 μM, indicating potent antiviral properties against RNA-dependent RNA polymerases .

Study 2: Anticancer Potential

Research focused on the anticancer potential of similar compounds revealed that they effectively inhibited histone deacetylase (HDAC) activity, leading to apoptosis in cancer cells. The most potent compounds exhibited IC50 values around 0.26 μM, suggesting strong anticancer activity through epigenetic modulation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Key Structural Features Biological Activity (if reported)
Target Compound Thioether-linked pyridazine-imidazole; 3,5-dimethylphenyl acetamide Not explicitly reported
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Trichloromethyl group; 3,5-dimethylphenyl acetamide None reported (structural study)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro substituent; methoxymethyl and diethylphenyl groups Herbicide
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Chloro substituent; thienylmethyl and dimethylphenyl groups Herbicide
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Methoxy and oxazolidinyl groups; dimethylphenyl acetamide Fungicide

Key Observations :

  • Substituent Effects : The target compound’s thioether linkage and imidazole-pyridazine system distinguish it from herbicides like alachlor and thenylchlor, which rely on chloro substituents and alkyl/aryl groups for activity. The absence of a chloro group in the target compound may reduce environmental persistence compared to TRI-listed perfluoroalkyl thioacetamides (e.g., compounds) .
  • Aromatic Substitution: The 3,5-dimethylphenyl group in the target compound mirrors substituents in ’s trichloro-acetamides, where meta-substituents influenced crystal packing.
Physicochemical Properties
  • Thermal Stability: Trichloro-acetamides in exhibited varied crystal systems (monoclinic vs. triclinic) based on substituents. The target compound’s bulkier heterocycles likely reduce crystalline symmetry, affecting melting behavior .

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